molecular formula C7H8ClNO B13636649 5-(chloroMethyl)-1-Methylpyridin-2(1H)-one

5-(chloroMethyl)-1-Methylpyridin-2(1H)-one

Cat. No.: B13636649
M. Wt: 157.60 g/mol
InChI Key: VKVYAMRFHUNFCU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-Methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-Methylpyridin-2(1H)-one typically involves the chloromethylation of 1-Methylpyridin-2(1H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-Methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

5-(Chloromethyl)-1-Methylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-Methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyridine ring.

    2-Chloromethyl-1H-benzimidazole: Contains a benzimidazole ring and is used in antifungal applications.

Uniqueness

5-(Chloromethyl)-1-Methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

5-(chloromethyl)-1-methylpyridin-2-one

InChI

InChI=1S/C7H8ClNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3

InChI Key

VKVYAMRFHUNFCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CCl

Origin of Product

United States

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